molecular formula C8H11ClN4 B3032172 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride CAS No. 1198-79-4

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride

Cat. No.: B3032172
CAS No.: 1198-79-4
M. Wt: 198.65
InChI Key: ZORRDWLKRAQYPB-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Advancements

A significant advancement in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride, was achieved through ultrasound-assisted synthesis in aqueous media, highlighting an efficient and regioselective approach to these compounds (Kaping, Helissey, & Vishwakarma, 2020). This method not only simplifies the synthesis process but also contributes to the green chemistry by using water as a solvent and employing ultrasound energy.

Structural and Pharmacological Exploration

Research on 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines has revealed their potent antagonistic activity against serotonin 5-HT6 receptors, with detailed structure-activity relationships providing insights into the pharmacological potential of these compounds (Ivachtchenko et al., 2011). The discovery of highly potent antagonists within this class underscores the therapeutic relevance of pyrazolo[1,5-a]pyrimidine derivatives in neurological and psychiatric disorders.

Anticancer Activity

A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the core structure of interest, demonstrated significant anticancer activity, particularly against human breast adenocarcinoma cell lines. This research points to the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, with certain compounds showing promising inhibitory concentrations (Abdellatif et al., 2014).

Antibacterial and Insecticidal Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics, involving pyrazolo[1,5-a]pyrimidine structures, has been explored for their insecticidal and antibacterial properties. This research highlights the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives and their potential applications in addressing microbial resistance and pest control (Deohate & Palaspagar, 2020).

Supramolecular and Crystallographic Studies

Crystallographic analysis of dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provides insight into the supramolecular structures and π–π interactions, which are crucial for understanding the chemical and physical properties of pyrazolo[1,5-a]pyrimidine derivatives. Such studies are essential for the design of new materials and pharmaceutical compounds (Borbulevych, 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety signal word is “Warning” and it has the GHS07 pictogram .

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(10-5)4-7(9)11-12;/h3-4H,1-2H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORRDWLKRAQYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-79-4
Record name Pyrazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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